(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazinecarboxamide
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Overview
Description
2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, an ethoxy group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl alcohol with a suitable halogenating agent to form 2-chlorobenzyl chloride.
Etherification: The 2-chlorobenzyl chloride is then reacted with 3-ethoxy-5-iodophenol in the presence of a base to form the ether intermediate.
Hydrazone Formation: The ether intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.
Final Condensation: The hydrazone derivative undergoes condensation with a suitable aldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest for drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-((4-CHLOROBENZYL)OXY)-N’-(2,5-DIMETHOXYBENZYLIDENE)BENZOHYDRAZIDE
- (2E)-2-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-N-methylhydrazinecarbothioamide
Uniqueness
The uniqueness of 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the iodophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H17ClIN3O3 |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
[(E)-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17ClIN3O3/c1-2-24-15-8-11(9-21-22-17(20)23)7-14(19)16(15)25-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
InChI Key |
HLJZLACOZLCXES-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)I)OCC2=CC=CC=C2Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)I)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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